6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one
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Overview
Description
6’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-one: is a synthetic organic compound characterized by a spirocyclic structure. This compound features a bromine atom attached to a spiro[cyclobutane-1,2’-thiochroman] core, which includes a cyclobutane ring fused to a thiochroman moiety. The presence of the bromine atom and the spirocyclic framework imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-one typically involves multi-step organic reactions. One common approach is the bromination of a spiro[cyclobutane-1,2’-thiochroman] precursor. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for 6’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-one are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reaction vessels, and employing purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups within the molecule.
Substitution: The bromine atom in 6’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-one can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new spirocyclic compounds with different functional groups.
Scientific Research Applications
Chemistry: 6’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-one is used as a building block in organic synthesis, enabling the construction of more complex molecules with spirocyclic frameworks
Biology and Medicine: In biological research, this compound is investigated for its potential pharmacological properties. Its unique structure may interact with biological targets, making it a candidate for drug discovery and development. Studies may focus on its effects on cellular pathways and its potential as a therapeutic agent.
Industry: In the industrial sector, 6’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-one can be utilized in the development of specialty chemicals and advanced materials. Its reactivity and structural features make it suitable for applications in polymer science and the production of high-performance materials.
Mechanism of Action
The mechanism of action of 6’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-one is not fully elucidated, but it is believed to involve interactions with specific molecular targets. The bromine atom and spirocyclic structure may enable the compound to bind to enzymes or receptors, modulating their activity. Research is ongoing to identify the precise pathways and molecular targets involved in its biological effects.
Comparison with Similar Compounds
6’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-ol: This compound is similar in structure but contains a hydroxyl group instead of a ketone.
6’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-amine:
Uniqueness: 6’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-one is unique due to its ketone functionality, which imparts distinct chemical reactivity compared to its hydroxyl and amine counterparts. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
6-bromospiro[3H-thiochromene-2,1'-cyclobutane]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrOS/c13-8-2-3-11-9(6-8)10(14)7-12(15-11)4-1-5-12/h2-3,6H,1,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKUYMRGNAYPDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)C3=C(S2)C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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